molecular formula C20H34O5 B157850 15(R)-Prostaglandin E1 CAS No. 20897-91-0

15(R)-Prostaglandin E1

Numéro de catalogue: B157850
Numéro CAS: 20897-91-0
Poids moléculaire: 354.5 g/mol
Clé InChI: GMVPRGQOIOIIMI-CHCORRSHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

15(R)-PGE1 is a prostanoid.

Activité Biologique

15(R)-Prostaglandin E1 (PGE1) is a bioactive lipid belonging to the prostaglandin family, known for its diverse biological activities, particularly in vascular physiology, inflammation, and pain modulation. This article provides a comprehensive overview of the biological activity of PGE1, supported by relevant data tables, case studies, and research findings.

Overview of Prostaglandin E1

PGE1 is synthesized from dihomo-γ-linolenic acid and is recognized for its potent vasodilatory effects. It plays a crucial role in various physiological processes, including:

  • Vasodilation : PGE1 induces relaxation of vascular smooth muscle, leading to increased blood flow.
  • Inhibition of Platelet Aggregation : It prevents platelet aggregation, which is vital in managing thrombotic conditions.
  • Anti-inflammatory Effects : PGE1 modulates inflammatory responses and can alleviate pain.

PGE1 exerts its effects through specific receptors (EP1-4 and IP), influencing intracellular signaling pathways such as cyclic AMP (cAMP) accumulation and calcium ion mobilization. The binding affinity to these receptors varies with concentration, allowing PGE1 to perform multiple functions depending on the context.

Key Mechanisms

  • Vasodilation : Activation of EP2 and EP4 receptors leads to increased cAMP levels in vascular smooth muscle cells, promoting relaxation .
  • Pain Modulation : PGE1 enhances excitability in nociceptive neurons via HCN channel facilitation through the EP2 receptor .
  • Anti-inflammatory Actions : Inhibition of NF-κB activation and reduction of reactive oxygen species contribute to its anti-inflammatory properties .

1. Vasodilatory Effects

PGE1 is widely used in clinical settings for its vasodilatory properties. It has been shown to effectively manage conditions such as pulmonary hypertension and congenital heart defects by maintaining ductal patency in neonates.

ConditionDosageEffect
Pulmonary Hypertension30-120 ng/kg/minSignificant reduction in pulmonary vascular resistance and mean arterial pressure
Congenital Heart DiseaseContinuous infusionMaintains ductal patency and improves systemic blood flow

2. Platelet Aggregation Inhibition

Research indicates that PGE1 inhibits platelet aggregation induced by adenosine diphosphate (ADP) with an IC50 value of approximately 21.81 nM. This property is critical for preventing thrombotic events during surgical procedures or in patients with cardiovascular diseases .

3. Pain Relief

Studies have demonstrated that PGE1 can suppress acute pain responses in animal models. For instance, intradermal injections in mice resulted in reduced pain sensitivity, suggesting potential applications in pain management therapies .

Case Study 1: Treatment of Ischemic Ulcers

A randomized controlled trial involving 120 patients with non-healing ischemic ulcers assessed the efficacy of PGE1. The results showed that 18% of ulcers healed completely, while 23% decreased in size after treatment with PGE1 at a dosage of 20 ng/kg/min over 72 hours .

Case Study 2: Management Post-Cardiac Transplantation

In a study involving 18 patients post-cardiac transplantation, PGE1 infusion led to significant improvements in hemodynamic parameters within hours of administration. The results indicated a marked increase in cardiac index and a decrease in pulmonary artery pressure .

Research Findings Summary

Recent research has highlighted the multifaceted roles of PGE1 beyond traditional applications:

  • Inhibition of Inflammation : Studies have shown that PGE1 reduces cytokine production associated with pulmonary hypertension, suggesting its role in managing inflammatory conditions .
  • Enhanced Vascular Permeability : PGE1 increases vascular permeability significantly at varying concentrations, which may facilitate therapeutic interventions in various clinical scenarios .

Applications De Recherche Scientifique

Hepatoprotective Effects

Research indicates that Prostaglandin E1, including its analogs, can protect hepatocytes from apoptosis induced by endoplasmic reticulum stress. A study demonstrated that pretreatment with Prostaglandin E1 significantly reduced apoptosis in liver cells subjected to thapsigargin-induced stress. The protective mechanism was linked to the induction of glucose-regulated protein 78 (GRP78) through the protein kinase A signaling pathway . While 15(R)-PGE1 itself may not exhibit direct hepatoprotective effects, its study contributes to understanding the broader implications of prostaglandins in liver health.

Gastroprotective Activity

In gastrointestinal research, derivatives of Prostaglandin E1 have shown antisecretory properties and protective effects on gastric mucosa. Atare et al. (1988) highlighted the potential for these compounds to mitigate gastric ulcers by reducing acid secretion and promoting mucosal healing. The orientation of functional groups in compounds like 15(R)-PGE1 may influence their effectiveness in these roles.

Table 1: Summary of Key Studies Involving Prostaglandin E1 and Its Analogues

Study ReferenceObjectiveKey FindingsImplications
Investigate hepatoprotective effectsPGE1 reduced apoptosis via GRP78 inductionSupports use in liver injury models
Assess gastroprotective propertiesDerivatives exhibited antisecretory effectsPotential therapeutic avenue for ulcers
Evaluate cardiovascular applicationsPGE1 maintained ductal patency in neonatesCritical for managing congenital heart defects

Mechanistic Insights

The biological inactivity of 15(R)-PGE1 compared to natural Prostaglandin E1 underscores the importance of stereochemistry in determining pharmacological activity. The orientation of hydroxyl groups significantly influences interactions with target enzymes and receptors, affecting overall efficacy. Understanding these mechanisms is crucial for developing new therapeutic agents based on prostaglandin structures.

Q & A

Basic Research Questions

Q. How can researchers distinguish 15(R)-Prostaglandin E1 from its stereoisomers in experimental settings?

  • Methodological Answer : Use chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical differences. For example, this compound (CAS 20897-91-0) can be differentiated from 15(S)-methyl derivatives (e.g., CAS 35700-26-6) by comparing retention times or spectral signatures. Analytical standards with ≥95% purity (as per supplier specifications) are critical for calibration .

Q. What are the primary enzymatic pathways involved in the biosynthesis of this compound?

  • Methodological Answer : Biosynthesis occurs via cyclooxygenase (COX)-mediated oxidation of arachidonic acid, followed by isomer-specific reduction. In vitro studies suggest that 15-hydroxyprostaglandin dehydrogenase (15-PGDH) may regulate its catabolism. Researchers should validate pathways using enzyme inhibition assays (e.g., 15-PGDH inhibitors like SW033291) and quantify intermediates via LC-MS/MS .

Q. Which in vitro models are suitable for studying the biological activity of this compound?

  • Methodological Answer : Cell lines such as LLC-MK2 (Rhesus monkey kidney cells) are used due to their sensitivity to prostaglandins. Experimental protocols should include dose-response curves (e.g., 1–100 nM ranges) and measure outcomes like cAMP levels or GLI2-mediated gene expression (e.g., Gli1, Ptch1) using qPCR .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study the anti-inflammatory effects of this compound in vivo?

  • Methodological Answer : Use randomized controlled trials (RCTs) with double-blind protocols, as demonstrated in ECMO studies . Include endpoints such as platelet activation markers (e.g., P-selectin) and cytokine profiles. Address potential confounding variables (e.g., interspecies differences) by standardizing animal models (e.g., murine endotoxemia) and sample collection timelines .

Q. What strategies resolve contradictions in reported data on this compound’s receptor specificity?

  • Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., EP3/EP4 receptor subtypes) and compare results across cell types (e.g., primary vs. immortalized lines). Meta-analyses of existing datasets, accounting for variables like incubation temperature and buffer composition, can clarify discrepancies .

Q. How should researchers design studies to investigate the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct stability assays in simulated biological matrices (e.g., plasma, pH 7.4) at 37°C. Use LC-MS/MS to monitor degradation products over time. Include antioxidants (e.g., BHT) to distinguish oxidative vs. enzymatic breakdown. Report half-life calculations with error margins .

Q. Methodological and Analytical Challenges

Q. What are the best practices for detecting this compound in complex biological samples?

  • Methodological Answer : Combine solid-phase extraction (SPE) with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate methods using spike-recovery experiments (e.g., 70–130% recovery rates) and account for matrix effects via internal standards (e.g., deuterated analogs) .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to guidelines like CONSORT for clinical trials or ARRIVE for animal studies . Publish raw data (e.g., chromatograms, dose-response curves) in supplementary materials. Use collaborative platforms (e.g., Zenodo) to share protocols and datasets .

Q. What frameworks guide hypothesis generation for novel applications of this compound?

  • Methodological Answer : Apply the PICO framework:

  • Population : Specific cell types or disease models (e.g., GLI2-driven tumors).
  • Intervention : Dose ranges and administration routes (e.g., intravenous vs. topical).
  • Comparison : Controls (e.g., 15(S)-isomers or COX inhibitors).
  • Outcome : Quantifiable metrics (e.g., tumor volume reduction, gene expression).
    Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. Data Interpretation and Reporting

Q. How should researchers address variability in this compound’s efficacy across studies?

  • Methodological Answer : Perform sensitivity analyses to identify critical variables (e.g., storage conditions, batch-to-batch compound variability). Use multivariate regression models to adjust for confounding factors. Transparently report limitations (e.g., small sample sizes) in discussion sections .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., four-parameter logistic model) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Propriétés

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-CHCORRSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347929
Record name 15-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20897-91-0
Record name 15-Epiprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020897910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Epiprostaglandin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-EPIPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2N896SN9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
15(R)-Prostaglandin E1
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
15(R)-Prostaglandin E1
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
15(R)-Prostaglandin E1
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
15(R)-Prostaglandin E1
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
15(R)-Prostaglandin E1
Ethyl (S)-4,5-Dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylate
15(R)-Prostaglandin E1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.